molecular formula C12H16ClN3O B8558623 3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride CAS No. 651306-96-6

3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride

Cat. No. B8558623
CAS RN: 651306-96-6
M. Wt: 253.73 g/mol
InChI Key: NLSAXLZHAMJEKF-UHFFFAOYSA-N
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Description

3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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properties

CAS RN

651306-96-6

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

5-(3-aminopropoxy)isoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-15-12(10)14;/h1,3-5,7H,2,6,8,13H2,(H2,14,15);1H

InChI Key

NLSAXLZHAMJEKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C(=C1)OCCCN.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized from Intermediate 18 according to the method described in a reference (Buchwald, S. L., J. Org. Chem., 65, 1158 (2000)). That is, a suspension of Intermediate 18 (674 mg), tris (dibenzylideneacetone)dipalladium(0) (92 mg, Aldrich), 2-(di-tert-butylphosphino)biphenyl (119 mg, Strem Chemicals), 4-methoxybenzylamine (329 mg, Tokyo Kasei Kogyo) and sodium tert-butoxide (269 mg, Tokyo Kasei Kogyo) in toluene (5 ml) was stirred with heating at 80° C. under nitrogen atmosphere for 2 hours. The reaction mixture was cooled to room temperature and added with ethyl acetate (5 ml). The insoluble matters were removed by filtration through Celite. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to obtain the title compound (525 mg).
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
674 mg
Type
reactant
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
329 mg
Type
reactant
Reaction Step Two
Quantity
269 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
92 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the method of Example 1, Step C, deprotection was performed (50° C., 2 hours) by using Intermediate 20 (159 mg) and 10% hydrogen chloride/methanol solution (2.5 ml). The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. The residue was added with methanol (0.5 ml) and diethyl ether (1.5 ml). The deposited precipitates were collected by filtration and washed with diethyl ether to obtain the title compound (116 mg) as white powdery solid.
Name
Intermediate 20
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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